N-ethyl-2,4-dinitro-N-phenylaniline N-ethyl-2,4-dinitro-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 58133-79-2
VCID: VC21296306
InChI: InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3
SMILES: CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

N-ethyl-2,4-dinitro-N-phenylaniline

CAS No.: 58133-79-2

Cat. No.: VC21296306

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2,4-dinitro-N-phenylaniline - 58133-79-2

Specification

CAS No. 58133-79-2
Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name N-ethyl-2,4-dinitro-N-phenylaniline
Standard InChI InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3
Standard InChI Key KIOIMQYFPCKFNK-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Physical and Chemical Properties

N-ethyl-2,4-dinitro-N-phenylaniline possesses distinctive physical and chemical properties that define its behavior in various chemical environments. These properties are comprehensively summarized in Table 1 below:

PropertyValue
CAS Number58133-79-2
Molecular FormulaC₁₄H₁₃N₃O₄
Molecular Weight287.27100 g/mol
Density1.341 g/cm³
Boiling Point450.8°C at 760 mmHg
Flash Point226.5°C
LogP4.70740
PSA (Polar Surface Area)94.88000
Index of Refraction1.649
Exact Mass287.09100
HS Code2921440000

The relatively high boiling point (450.8°C) and flash point (226.5°C) indicate significant thermal stability, which may be advantageous for certain industrial applications requiring heat-resistant compounds . The LogP value of 4.70740 suggests substantial lipophilicity, indicating poor water solubility but favorable solubility in organic solvents . This characteristic would influence its behavior in various chemical processes and extraction protocols. The polar surface area (PSA) value provides insight into potential membrane permeability characteristics, which could be relevant for biological applications if they were to be developed in future research endeavors .

Structural Characteristics

N-ethyl-2,4-dinitro-N-phenylaniline has the molecular formula C₁₄H₁₃N₃O₄ . Its structure is characterized by a nitrogen atom that bridges two phenyl rings, with one ring containing two nitro groups at the 2 and 4 positions. Additionally, an ethyl group is attached to the bridging nitrogen atom. This structural arrangement contributes to the compound's unique chemical properties and potential reactivity.

The presence of nitro groups significantly influences the electronic distribution within the molecule, making the associated aromatic ring electron-deficient. This electronic characteristic affects the compound's reactivity profile, particularly in nucleophilic substitution reactions where the nitro groups can serve as activating groups. The ethyl substituent on the nitrogen bridge likely influences both the steric properties and reactivity of the molecule by affecting the conformation and electron density around the nitrogen center.

The standard IUPAC name is N-ethyl-2,4-dinitro-N-phenylaniline, with common synonyms including N-Aethyl-N-phenyl-2,4-dinitro-anilin and 2,4-Dinitro-N-aethyl-diphenylamin . The standard InChI notation provides a standardized chemical identifier that uniquely represents the compound's structure:

InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3

Synthesis Methods

Typically, the synthesis of substituted diphenylamines involves reactions such as nucleophilic aromatic substitution, reductive amination, or metal-catalyzed coupling reactions. For N-ethyl-2,4-dinitro-N-phenylaniline specifically, a plausible synthetic route might involve:

  • Starting with diphenylamine as a precursor compound

  • Introducing the ethyl group to the nitrogen through selective alkylation reactions

  • Nitration of the resultant N-ethyldiphenylamine to introduce the nitro groups at the desired 2 and 4 positions

Applications and Uses

Aromatic amines frequently serve as versatile intermediates in the synthesis of pharmaceuticals, components in the production of dyes and pigments, building blocks for agricultural chemicals, and reagents in various chemical transformations. The nitro groups in N-ethyl-2,4-dinitro-N-phenylaniline make it particularly interesting as a potential intermediate in organic synthesis, as these groups can be reduced to amines or serve as leaving groups in various synthetic transformations.

The compound's classification under HS Code 2921440000, which encompasses "diphenylamine and its derivatives; salts thereof," suggests industrial relevance within this broader category of chemicals . This classification indicates potential applications in industrial contexts where diphenylamine derivatives find utility, though specific commercial applications of N-ethyl-2,4-dinitro-N-phenylaniline remain to be fully documented in the accessible scientific literature.

Research Findings and Future Directions

Research specifically focused on N-ethyl-2,4-dinitro-N-phenylaniline appears to be limited, as noted in the available literature. This scarcity of research presents numerous opportunities for further investigation across multiple scientific disciplines.

Potential areas for future research include:

  • Comprehensive evaluation of the compound's chemical reactivity under various conditions, particularly in the context of synthetic organic chemistry

  • Investigation of potential applications in pharmaceutical or agrochemical development, leveraging the structural features of the molecule

  • Detailed toxicological studies to better understand its health and environmental impacts

  • Exploration of structure-activity relationships by comparing it with structurally related compounds

  • Development of more efficient and environmentally friendly synthesis methods

  • Investigation of its potential as a building block for materials with specific properties

The limited existing research suggests that N-ethyl-2,4-dinitro-N-phenylaniline remains largely unexplored from both fundamental chemical and application perspectives, making it a potentially fruitful area for scientific inquiry and technological development.

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